N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzamide

Description

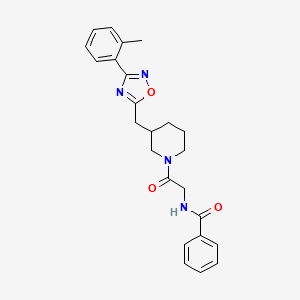

This compound is a synthetic benzamide derivative featuring a 1,2,4-oxadiazole ring substituted with an o-tolyl (2-methylphenyl) group. The structure integrates a piperidine ring linked to the oxadiazole via a methylene bridge, forming a tertiary amide with a 2-oxoethyl chain.

Properties

IUPAC Name |

N-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-17-8-5-6-12-20(17)23-26-21(31-27-23)14-18-9-7-13-28(16-18)22(29)15-25-24(30)19-10-3-2-4-11-19/h2-6,8,10-12,18H,7,9,13-16H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUBOMFGFFDCIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CNC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. A common synthetic route includes:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Piperidine Derivative Synthesis: The piperidine ring is often introduced through nucleophilic substitution reactions involving piperidine and an appropriate electrophile.

Coupling Reactions: The final step involves coupling the oxadiazole-piperidine intermediate with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the oxadiazole moiety.

Reduction: Reduction reactions can target the carbonyl groups present in the structure.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).

Major Products

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzamide may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Medicinally, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features suggest it could interact with various biological targets.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole moiety might be involved in hydrogen bonding or π-π interactions, while the piperidine ring could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs are benzamide derivatives containing 1,2,4-oxadiazole rings and piperidine/piperazine systems. Key comparisons include:

Pharmacokinetic and Pharmacodynamic Insights

- Metabolic Stability : Piperidine and benzamide motifs are common in CNS drugs due to resistance to oxidative metabolism, whereas thioether-containing analogs () may be prone to sulfoxidation .

- Binding Affinity : Oxadiazole’s electron-deficient nature supports interactions with catalytic lysine or arginine residues in enzymes (e.g., proteases). The o-tolyl group’s methyl substituent may fill hydrophobic pockets more effectively than smaller halogens (e.g., fluorine in Compound 130) .

Biological Activity

N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 414.48 g/mol. Its structure includes a piperidine ring and an oxadiazole moiety, which are known for their biological activity.

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds often exhibit significant antimicrobial properties. For instance, a study on various oxadiazole derivatives indicated that compounds with similar structural features demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1 | 0.22 | Staphylococcus aureus |

| 2 | 0.25 | Escherichia coli |

| 3 | 0.31 | Pseudomonas aeruginosa |

These findings suggest that this compound may possess similar antimicrobial properties due to the presence of the oxadiazole group.

Anticancer Potential

The anticancer activity of compounds containing oxadiazole derivatives has also been investigated. A study highlighted the cytotoxic effects of certain oxadiazole derivatives against various cancer cell lines, suggesting that structural modifications can enhance their efficacy.

Case Study: Cytotoxicity Evaluation

In vitro tests were conducted on several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The results indicated that:

- Compound A (similar structure): IC50 = 15 µM against MCF-7

- Compound B : IC50 = 10 µM against HeLa

These results underscore the potential for this compound to be further explored in anticancer drug development.

The biological mechanisms through which this compound exerts its effects are still being elucidated. However, it is hypothesized that the interaction with specific cellular targets such as kinases or enzymes involved in cell proliferation could play a significant role in its activity.

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical behavior?

The compound contains three critical moieties:

- A benzamide group (providing hydrogen-bonding potential and metabolic stability).

- A 1,2,4-oxadiazole ring (imparting electron-deficient character, influencing π-π stacking and resistance to hydrolysis).

- A piperidine scaffold (enhancing conformational flexibility and modulating solubility). These groups synergistically affect reactivity, solubility in organic solvents (e.g., DCM or DMF), and stability under acidic/basic conditions .

Q. What synthetic routes are commonly employed for constructing the oxadiazole-piperidine-benzamide scaffold?

Typical approaches involve:

- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or EDCI).

- Coupling reactions : Amide bond formation via HATU/DIPEA-mediated activation between the oxadiazole-piperidine intermediate and benzamide precursors.

- Piperidine functionalization : Alkylation or reductive amination to attach the o-tolyl-substituted oxadiazole .

Q. Which analytical techniques are essential for characterizing this compound?

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR (¹H/¹³C) | Confirm regiochemistry and purity | Chemical shifts (δ 7.2–8.1 ppm for aromatic protons; δ 2.5–3.5 ppm for piperidine CH₂) . |

| HPLC-MS | Assess purity and molecular weight | Retention time matching synthetic standards; m/z = [M+H]+ calculated . |

| FT-IR | Identify functional groups | Peaks at ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (oxadiazole C-O) . |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during oxadiazole formation?

- Temperature control : Maintain 0–5°C during cyclization to minimize side reactions (e.g., over-dehydration).

- Catalyst selection : Use EDCI over POCl₃ for milder conditions, reducing degradation of acid-sensitive groups.

- Solvent choice : Anhydrous DMF enhances solubility of intermediates, improving reaction homogeneity .

- Real-time monitoring : TLC (eluent: EtOAc/hexane, 3:7) or inline HPLC to track reaction progress .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

- Case example : Discrepancies in ¹³C NMR signals for the oxadiazole C-2 position (δ 165–170 ppm vs. literature δ 160–165 ppm).

- Resolution :

Re-examine synthetic steps for regioisomeric byproducts (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole).

Perform 2D NMR (HSQC, HMBC) to confirm connectivity.

Compare with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the oxadiazole’s electron-deficient nature for π-cation interactions.

- MD simulations : Assess stability of the benzamide group in aqueous environments (e.g., solvation free energy calculations).

- ADMET prediction : SwissADME or ProTox-II to estimate metabolic liability (e.g., CYP3A4-mediated oxidation of the o-tolyl group) .

Q. How can researchers evaluate the compound’s bioactivity and target engagement?

- In vitro assays :

- Enzyme inhibition : Fluorescence polarization assays for kinases (IC₅₀ determination).

- Cellular uptake : LC-MS quantification in HEK293 cells (pretreated with efflux inhibitors like verapamil).

- Biophysical techniques :

- SPR : Measure binding kinetics (ka/kd) to immobilized targets (e.g., immobilized EGFR extracellular domain).

- ITC : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Data Contradiction Analysis

Example : Conflicting solubility reports in DMSO (50 mM vs. 10 mM).

- Hypothesis : Polymorphism or residual solvent interference.

- Methodology :

- Perform PXRD to identify crystalline forms.

- Use Karl Fischer titration to measure residual DMSO in lyophilized samples.

- Repeat solubility assays with rigorously dried batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.